![molecular formula C20H20N2O2 B2756331 6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 923076-96-4](/img/structure/B2756331.png)
6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMP or Pyridazinone and is a member of the pyridazinone family of compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has explored the synthesis of various pyridazinone derivatives, focusing on their chemical properties and potential applications. For example, studies have detailed the synthesis of thieno[2,3-c]pyridazines and their antibacterial activities, showcasing the versatility of pyridazinone compounds in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).
Structure-Activity Relationships : Investigations into the synthesis of pyridazinone derivatives and their biological activities have contributed to understanding the structure-activity relationships. This includes studies on compounds with potential analgesic and anti-inflammatory properties, shedding light on the design of new therapeutic agents (M. Takaya et al., 1979).
Potential Applications
Antibacterial and Antimicrobial Activities : Several studies have synthesized pyridazinone derivatives and evaluated their antibacterial and antimicrobial activities, indicating the potential of these compounds in addressing bacterial resistance and developing new antimicrobial agents (Hajja S. Alonazy et al., 2009).
Herbicidal Activities : Research on pyridazinone derivatives has also explored their herbicidal activities, offering insights into the development of new herbicides. This includes the synthesis of derivatives and their efficacy in controlling weed growth, highlighting the agricultural applications of pyridazinone compounds (Han Xu et al., 2008).
properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-18-10-8-17(9-11-18)19-12-13-20(23)22(21-19)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADZOUGCUUKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

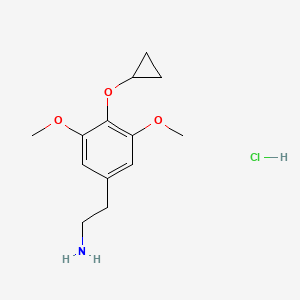
![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
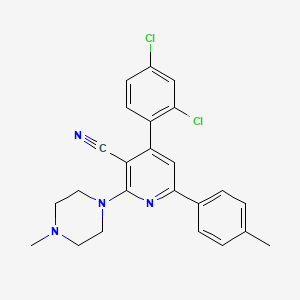
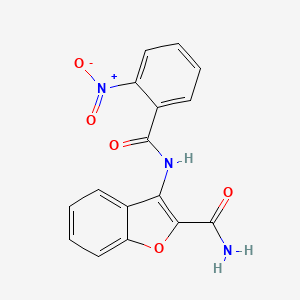



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2756261.png)
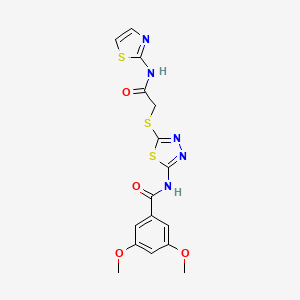
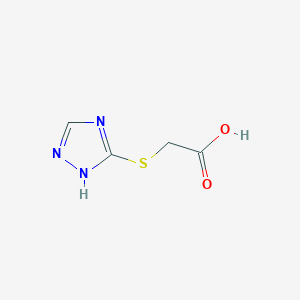
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2756265.png)


![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)